REACTION_CXSMILES
|
[NH:1]1[CH2:9][CH2:8][CH2:7][CH2:6][CH:2]1[C:3]([NH2:5])=O.[C:10](OC(=O)C)(=[O:12])[CH3:11]>>[C:10]([N:1]1[CH2:9][CH2:8][CH2:7][CH2:6][CH:2]1[C:3]#[N:5])(=[O:12])[CH3:11]
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Name
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|
Quantity
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0.15 mol
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Type
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reactant
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Smiles
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N1C(C(=O)N)CCCC1
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Name
|
|
Quantity
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1 mol
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Type
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reactant
|
Smiles
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C(C)(=O)OC(C)=O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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rises to ca. 60°C
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Type
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TEMPERATURE
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Details
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The mixture is then heated
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Type
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TEMPERATURE
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Details
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to reflux, during which the solid
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Type
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DISSOLUTION
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Details
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dissolves
|
Type
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TEMPERATURE
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Details
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After refluxing for 4 hours
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Duration
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4 h
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Type
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DISTILLATION
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Details
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the reaction mixture is subjected to vacuum distillation (first at 60 mm Hg
|
Type
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CUSTOM
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Details
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to remove acetic acid and excess acetic anhydride
|
Name
|
|
Type
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product
|
Smiles
|
C(C)(=O)N1C(CCCC1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.3 g | |
YIELD: PERCENTYIELD | 67% | |
YIELD: CALCULATEDPERCENTYIELD | 67% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |